Atglistatin

Übersicht

Beschreibung

Atglistatin is a small-molecule inhibitor specifically targeting adipose triglyceride lipase (ATGL). ATGL is a crucial enzyme involved in the mobilization of fatty acids from cellular triglyceride stores. By inhibiting ATGL, this compound reduces fatty acid mobilization, making it a valuable tool in studying lipid metabolism and potential therapeutic applications for metabolic disorders .

Wissenschaftliche Forschungsanwendungen

Atglistatin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Werkzeug zur Untersuchung des Lipidstoffwechsels und der Rolle von ATGL in verschiedenen biochemischen Stoffwechselwegen eingesetzt.

Biologie: Hilft beim Verständnis der Regulation der Lipidlagerung und -mobilisierung in Zellen.

Medizin: Wird auf potenzielle therapeutische Anwendungen bei der Behandlung von Stoffwechselstörungen wie Fettleibigkeit, Insulinresistenz und Herzerkrankungen untersucht.

Industrie: Wird bei der Entwicklung neuer Medikamente eingesetzt, die auf den Lipidstoffwechsel abzielen

5. Wirkmechanismus

This compound übt seine Wirkung aus, indem es selektiv die Adipozyten-Triglycerid-Lipase (ATGL) hemmt. ATGL ist für den ersten Schritt im Triglycerid-Katabolismus verantwortlich, bei dem Triglyceride in Diacylglycerole und freie Fettsäuren umgewandelt werden. Durch die Hemmung von ATGL reduziert this compound die Freisetzung von Fettsäuren aus dem Fettgewebe, wodurch der Lipidstoffwechsel beeinflusst wird. Diese Hemmung kann zu einer reduzierten Lipotoxizität und verbesserten Stoffwechselfunktionen in verschiedenen Geweben führen .

Ähnliche Verbindungen:

Phillyrin: Ein weiterer Inhibitor der Adipozyten-Triglycerid-Lipase, der ähnliche hemmende Wirkungen auf ATGL zeigt.

NG-497: Ein niedermolekularer Inhibitor, der auf die menschliche ATGL abzielt, mit selektiven Hemmeigenschaften

Einzigartigkeit von this compound: this compound ist einzigartig in seiner hohen Selektivität für ATGL und seiner Fähigkeit, die Mobilisierung von Fettsäuren sowohl in vitro als auch in vivo zu reduzieren. Diese Selektivität macht es zu einem wertvollen Werkzeug für die Untersuchung des Lipidstoffwechsels und die Entwicklung potenzieller therapeutischer Anwendungen .

Wirkmechanismus

Atglistatin exerts its effects by selectively inhibiting adipose triglyceride lipase (ATGL). ATGL is responsible for the initial step in triglyceride catabolism, converting triglycerides into diacylglycerols and free fatty acids. By inhibiting ATGL, this compound reduces the release of fatty acids from adipose tissue, thereby affecting lipid metabolism. This inhibition can lead to reduced lipotoxicity and improved metabolic functions in various tissues .

Similar Compounds:

Phillyrin: Another inhibitor of adipose triglyceride lipase, showing similar inhibitory effects on ATGL.

NG-497: A small-molecule inhibitor targeting human ATGL, with selective inhibition properties

Uniqueness of this compound: this compound is unique in its high selectivity for ATGL and its ability to reduce fatty acid mobilization both in vitro and in vivo. This selectivity makes it a valuable tool for studying lipid metabolism and developing potential therapeutic applications .

Biochemische Analyse

Biochemical Properties

Atglistatin functions as a potent and selective inhibitor of adipose triglyceride lipase. By inhibiting adipose triglyceride lipase, this compound effectively reduces the hydrolysis of triglycerides, leading to decreased levels of free fatty acids and glycerol. This inhibition has been shown to impact several biochemical pathways and interactions with other biomolecules. For instance, this compound-treated organisms exhibit elevated levels of hormone-sensitive lipase, another enzyme involved in lipid metabolism. Additionally, this compound influences the activity of autophagy-related proteins, such as microtubule-associated proteins 1A/1B light chain 3B, which are involved in the degradation of cellular components .

Cellular Effects

This compound has profound effects on various cell types and cellular processes. In adipocytes, the inhibition of adipose triglyceride lipase by this compound leads to the accumulation of triglycerides, resulting in increased lipid droplet formation. This accumulation can cause oxidative stress and inflammation in cells. Furthermore, this compound has been shown to affect cellular respiration by reducing oxygen consumption and fatty acid β-oxidation. In endothelial cells, this compound impairs endothelial barrier function and exacerbates postprandial endothelial dysfunction when combined with lipid overload .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of adipose triglyceride lipase, thereby preventing the enzyme from catalyzing the hydrolysis of triglycerides. This inhibition leads to a decrease in the production of free fatty acids and glycerol. This compound also influences the expression and phosphorylation of hormone-sensitive lipase, which compensates for the reduced activity of adipose triglyceride lipase. Additionally, this compound affects the autophagy pathway by reducing the levels of microtubule-associated proteins 1A/1B light chain 3B, thereby impacting the degradation of cellular components .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Short-term exposure to this compound results in the accumulation of triglycerides and reduced fatty acid β-oxidation. Over longer periods, this compound-treated organisms exhibit increased oxidative stress and inflammation. The stability of this compound in laboratory conditions has been shown to be relatively high, with minimal degradation over time. Prolonged exposure to this compound can lead to adaptive responses in cells, such as increased expression of compensatory enzymes like hormone-sensitive lipase .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits adipose triglyceride lipase without causing significant adverse effects. At higher doses, this compound can lead to severe fat accumulation, oxidative stress, and inflammation. In some cases, high doses of this compound have been associated with impaired cardiac function and increased cardiac hypertrophy in animal models . These findings highlight the importance of carefully titrating the dosage of this compound to achieve the desired effects without causing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to lipid metabolism. By inhibiting adipose triglyceride lipase, this compound reduces the hydrolysis of triglycerides, leading to decreased levels of free fatty acids and glycerol. This inhibition affects the overall metabolic flux, as the reduced availability of free fatty acids impacts β-oxidation and energy production. Additionally, this compound influences the autophagy pathway by reducing the levels of microtubule-associated proteins 1A/1B light chain 3B, which are involved in the degradation of cellular components .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization within cells. Once inside the cells, this compound accumulates in lipid droplets, where it exerts its inhibitory effects on adipose triglyceride lipase. The distribution of this compound within tissues is influenced by factors such as tissue-specific expression of transporters and binding proteins .

Subcellular Localization

The subcellular localization of this compound is primarily within lipid droplets, where it inhibits adipose triglyceride lipase. This localization is facilitated by targeting signals and post-translational modifications that direct this compound to lipid droplets. The activity and function of this compound are closely linked to its localization within these organelles, as the inhibition of adipose triglyceride lipase occurs at the site of triglyceride storage and hydrolysis .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Atglistatin umfasst mehrere Schritte, beginnend mit kommerziell erhältlichen Ausgangsmaterialien. Zu den wichtigsten Schritten gehören die Bildung der Kernstruktur durch eine Reihe von Kondensations- und Cyclisierungsreaktionen. Das Endprodukt wird nach der Reinigung mit chromatographischen Verfahren erhalten .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch im größeren Maßstab. Der Prozess ist auf Ausbeute und Reinheit optimiert und beinhaltet häufig automatisierte Synthese- und Reinigungssysteme. Die Reaktionsbedingungen werden sorgfältig kontrolliert, um die Konsistenz und Qualität des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Reaktionstypen: Atglistatin unterliegt hauptsächlich Reaktionen, die für kleine organische Moleküle typisch sind, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung von oxidierten Derivaten führt.

Reduktion: Reduktionsreaktionen können this compound in seine reduzierten Formen umwandeln.

Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Zu den gängigen Oxidationsmitteln gehören Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Verschiedene Nukleophile und Elektrophile können unter geeigneten Bedingungen verwendet werden.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann die Oxidation beispielsweise oxidierte Derivate liefern, während die Reduktion reduzierte Formen von this compound erzeugen kann .

Eigenschaften

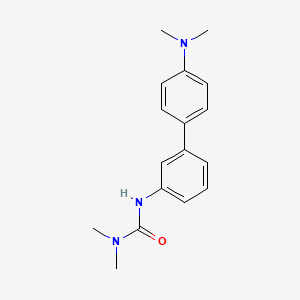

IUPAC Name |

3-[3-[4-(dimethylamino)phenyl]phenyl]-1,1-dimethylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O/c1-19(2)16-10-8-13(9-11-16)14-6-5-7-15(12-14)18-17(21)20(3)4/h5-12H,1-4H3,(H,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWOPBSAJHCUSAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C2=CC(=CC=C2)NC(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1469924-27-3 | |

| Record name | 1469924-27-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-cyclohexylbutyl N-[(3S)-2-oxoazetidin-3-yl]carbamate](/img/structure/B605587.png)

![(2-Chloro-4-phenoxyphenyl)(4-(((3R,6S)-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)amino)-7h-pyrrolo[2,3-d]pyrimidin-5-yl)methanone](/img/structure/B605588.png)

![6-[5-[[[2-(Methylsulfonyl)ethyl]amino]methyl]-2-furanyl]-N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]-4-quinazolinamine](/img/structure/B605589.png)

![1-[3-[4-[2-[[4-Chloranyl-5-(1-Methylcyclopropyl)-2-Oxidanyl-Phenyl]amino]ethanoyl]piperazin-1-Yl]azetidin-1-Yl]prop-2-En-1-One](/img/structure/B605593.png)

![2-((S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-N-(4-(2-(2-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)ethoxy)ethoxy)ethoxy)phenyl)acetamide](/img/structure/B605597.png)

![3-[(2,4-dichlorophenyl)methoxy]-N-[(2,6-difluorophenyl)methyl]thiophene-2-carboxamide](/img/structure/B605607.png)